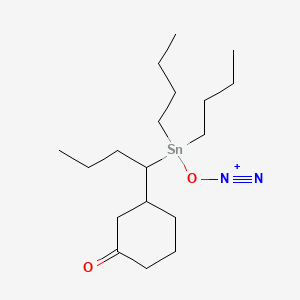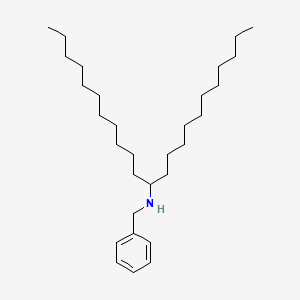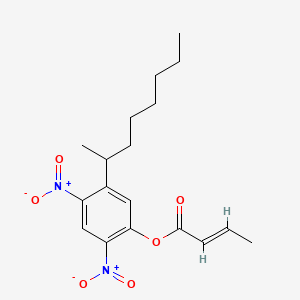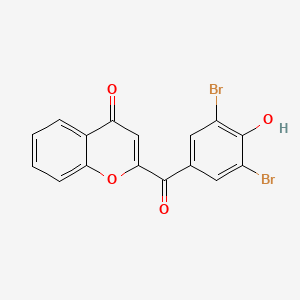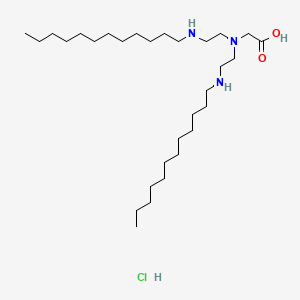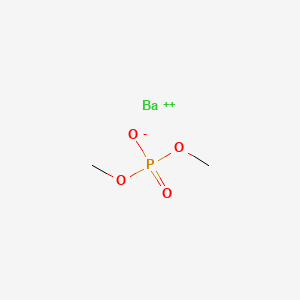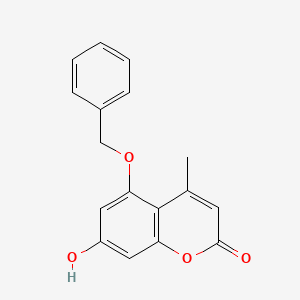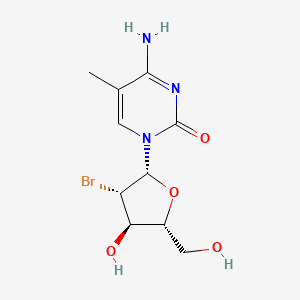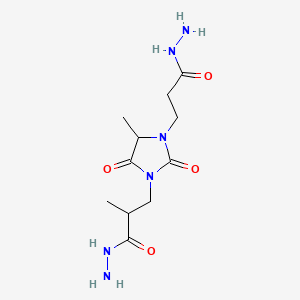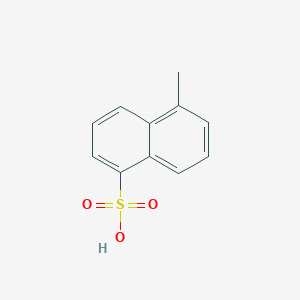
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a dimethylamino group and an indene moiety, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline can be achieved through a condensation reaction between 4-(dimethylamino)benzaldehyde and 4-(1H-inden-1-ylidenemethyl)aniline. The reaction typically occurs in the presence of an acid or base catalyst under reflux conditions. Solvents such as ethanol or methanol are commonly used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In catalysis, it may coordinate with metal ions to form active catalytic complexes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Dimethylamino)benzylidene)aniline: Lacks the indene moiety.
N-(4-(Methoxybenzylidene)-4-(1H-inden-1-ylidenemethyl)aniline: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of both the dimethylamino group and the indene moiety, which may impart distinct electronic and steric properties, influencing its reactivity and applications.
Properties
CAS No. |
30117-74-9 |
|---|---|
Molecular Formula |
C25H22N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[[4-[(E)-inden-1-ylidenemethyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H22N2/c1-27(2)24-15-9-20(10-16-24)18-26-23-13-7-19(8-14-23)17-22-12-11-21-5-3-4-6-25(21)22/h3-18H,1-2H3/b22-17+,26-18? |
InChI Key |
NQHDJIZJAGLCSP-KRAQYGMISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/3\C=CC4=CC=CC=C43 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=C3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


